molecular formula C17H18O2 B8343685 4-n-Butylphenyl 4-hydroxyphenyl ketone

4-n-Butylphenyl 4-hydroxyphenyl ketone

Cat. No.: B8343685
M. Wt: 254.32 g/mol
InChI Key: WMUHOIWKGHUGAR-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)-2-butanone, commonly known as raspberry ketone, is a phenylbutanoid compound responsible for the characteristic aroma of ripe raspberries (Rubus idaeus). Its molecular formula is C₁₀H₁₂O₂ (molecular weight: 164.2 g/mol), featuring a hydroxyphenyl group attached to a butanone backbone . Naturally occurring in raspberries, cranberries, and blackberries, it is extracted at low yields (1–4 mg/kg of fruit) , contributing to its high market price (up to $20,000/kg for natural extracts) . Synthetic production via chemical synthesis or microbial fermentation offers cost-effective alternatives (synthetic versions: ~$58/kg) .

Properties

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

(4-butylphenyl)-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C17H18O2/c1-2-3-4-13-5-7-14(8-6-13)17(19)15-9-11-16(18)12-10-15/h5-12,18H,2-4H2,1H3

InChI Key

WMUHOIWKGHUGAR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Properties
4-(4-Hydroxyphenyl)-2-butanone (raspberry ketone) C₁₀H₁₂O₂ 164.2 Hydroxyphenyl + butanone Food flavoring, fragrances, bioactivity
4-Phenyl-2-butanone (benzyl acetone) C₁₀H₁₂O 148.2 Phenyl + butanone (no hydroxyl group) Industrial solvent, fragrance precursor
4-(4-Hydroxyphenyl)cyclohexanone C₁₃H₁₆O₂ 204.3 Hydroxyphenyl + cyclohexanone ring Organic synthesis intermediate
1-(4-Hydroxyphenyl)-1-butanone C₁₀H₁₂O₂ 164.2 Hydroxyphenyl + ketone at position 1 Limited industrial use

Key Observations :

  • Hydroxyl Group Impact: The hydroxyl group in raspberry ketone enhances polarity (logP = 1.62) compared to non-hydroxylated analogs like benzyl acetone (logP = 2.1), influencing solubility and bioactivity .
  • Ring Structure: Cyclohexanone derivatives (e.g., 4-(4-hydroxyphenyl)cyclohexanone) exhibit lower aqueous solubility due to their bulky cyclohexane ring .
Functional Analogs in Fragrance Chemistry
  • Cuelure (4-(3-Oxobutyl)phenyl acetate) : A raspberry ketone derivative used as a fruit fly attractant. Unlike raspberry ketone, it contains an acetate ester, increasing volatility .
  • Melolure (4-(3-Oxobutyl)phenyl formate) : Synthesized via Steglich esterification of raspberry ketone; used in pest control due to its stability .

Production Methods and Yields

Compound Natural Extraction Yield Synthetic/Chemical Yield Microbial Yield (mg/L)
Raspberry ketone 1–4 mg/kg fruit ~100% conversion (cell-free systems) 5–100
Benzyl acetone Not applicable Industrially scalable N/A
4-(4-Hydroxyphenyl)cyclohexanone N/A Laboratory synthesis N/A

Key Findings :

  • Raspberry ketone biosynthesis involves benzalacetone synthase (BAS) and raspberry ketone/zingerone synthase 1 (RZS1) , enabling NADPH-dependent reduction .
  • Microbial production in Corynebacterium glutamicum achieves higher yields (up to 100 mg/L) compared to E. coli or S. cerevisiae (0.2–5 mg/L) .

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